molecular formula C10H13N3O3 B1395305 2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid CAS No. 1116339-69-5

2-(4-Hydroxypiperidin-1-YL)pyrimidine-5-carboxylic acid

Cat. No.: B1395305
CAS No.: 1116339-69-5
M. Wt: 223.23 g/mol
InChI Key: MMKPYLFNEAWURD-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C10H13N3O3 It features a pyrimidine ring substituted with a hydroxypiperidinyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Hydroxypiperidinyl Group: The hydroxypiperidinyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with 4-hydroxypiperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxypiperidinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of alcohol or aldehyde derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its structural features.

    Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypiperidinyl group can form hydrogen bonds with active site residues, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

    2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-methylcarboxylate: Similar structure but with a methyl ester group instead of a carboxylic acid group.

Uniqueness

2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid is unique due to the presence of both a hydroxypiperidinyl group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-8-1-3-13(4-2-8)10-11-5-7(6-12-10)9(15)16/h5-6,8,14H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKPYLFNEAWURD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=NC=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697064
Record name 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116339-69-5
Record name 2-(4-Hydroxypiperidin-1-yl)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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